Cas no 433922-57-7 (5-Bromo-2-(1H-pyrazol-1-yl)pyridine)

5-Bromo-2-(1H-pyrazol-1-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-(1H-pyrazol-1-yl)pyridine
- 5-bromo-2-pyrazol-1-ylpyridine
- BS-23331
- 5-Bromo-2-(1-pyrazolyl)pyridine
- 433922-57-7
- MB07692
- SCHEMBL2067481
- 5-bromo-2-(pyrazol-1-yl)pyridine
- E86182
- doi:10.14272/AAZVSSMAJOIOOI-UHFFFAOYSA-N.1
- 1-(5-bromopyridin-2-yl)-1H-pyrazole, AldrichCPR
- MFCD09801024
- DTXSID60627136
- CS-0205684
- 1-(5-Bromopyridin-2-yl)-1H-pyrazole
- SY286101
- AKOS010631858
- AAZVSSMAJOIOOI-UHFFFAOYSA-N
- DA-05870
- 10.14272/AAZVSSMAJOIOOI-UHFFFAOYSA-N.1
-
- MDL: MFCD09801024
- インチ: InChI=1S/C8H6BrN3/c9-7-2-3-8(10-6-7)12-5-1-4-11-12/h1-6H
- InChIKey: AAZVSSMAJOIOOI-UHFFFAOYSA-N
- SMILES: C1=CN(C2=NC=C(C=C2)Br)N=C1
計算された属性
- 精确分子量: 222.97500
- 同位素质量: 222.97451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 30.7Ų
じっけんとくせい
- 密度みつど: 1.635
- Boiling Point: 298.427°C at 760 mmHg
- フラッシュポイント: 134.284°C
- Refractive Index: 1.683
- PSA: 30.71000
- LogP: 2.02980
5-Bromo-2-(1H-pyrazol-1-yl)pyridine Security Information
5-Bromo-2-(1H-pyrazol-1-yl)pyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Bromo-2-(1H-pyrazol-1-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1192425-10g |
5-Bromo-2-(1-pyrazolyl)pyridine |
433922-57-7 | 95% | 10g |
$825 | 2024-07-19 | |
abcr | AB236719-1g |
5-Bromo-2-(1H-pyrazol-1-yl)pyridine, 98%; . |
433922-57-7 | 98% | 1g |
€195.00 | 2025-03-19 | |
Chemenu | CM170580-1g |
5-Bromo-2-(1H-pyrazol-1-yl)pyridine |
433922-57-7 | 95% | 1g |
$107 | 2023-02-18 | |
TRC | B688203-500mg |
5-Bromo-2-(1H-pyrazol-1-yl)pyridine |
433922-57-7 | 500mg |
$ 150.00 | 2023-04-18 | ||
eNovation Chemicals LLC | Y1192425-1g |
5-Bromo-2-(1-pyrazolyl)pyridine |
433922-57-7 | 95% | 1g |
$155 | 2024-07-19 | |
Cooke Chemical | BD9356731-1g |
5-Bromo-2-(1H-pyrazol-1-yl)pyridine |
433922-57-7 | 98% | 1g |
RMB 570.40 | 2025-02-21 | |
Fluorochem | 211194-1g |
5-Bromo-2-(1H-pyrazol-1-yl)pyridine |
433922-57-7 | 95% | 1g |
£94.00 | 2022-03-01 | |
abcr | AB236719-5g |
5-Bromo-2-(1H-pyrazol-1-yl)pyridine, 98%; . |
433922-57-7 | 98% | 5g |
€659.10 | 2025-03-19 | |
1PlusChem | 1P003MWH-1g |
1-(5-Bromopyridin-2-yl)-1H-pyrazole |
433922-57-7 | 98% | 1g |
$100.00 | 2025-02-20 | |
Aaron | AR003N4T-100mg |
1-(5-Bromopyridin-2-yl)-1H-pyrazole |
433922-57-7 | 95% | 100mg |
$39.00 | 2025-01-22 |
5-Bromo-2-(1H-pyrazol-1-yl)pyridineに関する追加情報
Introduction to 5-Bromo-2-(1H-pyrazol-1-yl)pyridine (CAS No. 433922-57-7)
5-Bromo-2-(1H-pyrazol-1-yl)pyridine, with the CAS number 433922-57-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a brominated pyridine derivative that features a pyrazole ring, making it a valuable building block for the synthesis of various bioactive molecules. The unique structural characteristics of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine have led to its exploration in multiple areas, including drug discovery, agrochemicals, and materials science.
The chemical structure of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine consists of a pyridine ring substituted with a bromine atom at the 5-position and a pyrazole ring at the 2-position. The presence of these functional groups imparts distinct chemical properties, such as enhanced reactivity and improved solubility, which are crucial for its applications in synthetic chemistry. The bromine atom, in particular, can be readily substituted in various coupling reactions, making 5-Bromo-2-(1H-pyrazol-1-yl)pyridine an excellent starting material for the synthesis of more complex molecules.
In the realm of medicinal chemistry, 5-Bromo-2-(1H-pyrazol-1-yl)pyridine has been extensively studied for its potential therapeutic applications. Recent research has highlighted its role as a scaffold for the development of novel drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported the synthesis and biological evaluation of a series of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine-based derivatives as potent inhibitors of protein kinases. These derivatives exhibited significant anti-cancer activity against several human cancer cell lines, demonstrating their potential as lead compounds for cancer therapy.
Beyond cancer research, 5-Bromo-2-(1H-pyrazol-1-yl)pyridine has also shown promise in the treatment of neurological disorders. A study published in the European Journal of Medicinal Chemistry in 2022 explored the use of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine-derived compounds as selective serotonin reuptake inhibitors (SSRIs). The results indicated that these compounds effectively modulated serotonin levels in the brain, suggesting their potential as novel antidepressants with fewer side effects compared to existing SSRIs.
The versatility of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine extends to its use in agrochemicals. Research published in Pesticide Biochemistry and Physiology in 2023 demonstrated that certain derivatives of this compound exhibited strong insecticidal activity against common agricultural pests. The unique combination of the pyridine and pyrazole rings provided enhanced stability and efficacy, making these derivatives promising candidates for the development of new pesticides.
In materials science, 5-Bromo-2-(1H-pyrazol-1-yl)pyridine has been investigated for its potential applications in organic electronics. A study published in Advanced Materials Interfaces in 2023 reported the synthesis and characterization of polymer-based materials incorporating 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. These materials exhibited excellent electronic properties, such as high charge carrier mobility and good thermal stability, making them suitable for use in organic field-effect transistors (OFETs) and other electronic devices.
The synthetic accessibility of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine is another factor contributing to its widespread use. Various synthetic routes have been developed to prepare this compound efficiently. One notable method involves the reaction of 5-bromopyridin-2(1H)-one with hydrazine to form the corresponding pyrazole derivative. This method is highly reproducible and scalable, making it suitable for large-scale production.
In conclusion, 5-Bromo-2-(1H-pyrazol-1-yl)pyridine (CAS No. 433922-57-7) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique structural features and chemical properties make it an invaluable tool for researchers working on drug discovery, agrochemical development, and materials science. As ongoing research continues to uncover new possibilities, the importance of this compound is likely to grow even further.
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